2-Chloro-5-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridine
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Overview
Description
2-Chloro-5-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridine is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridine typically involves multiple steps, starting with the preparation of the pyridine and oxadiazole intermediatesThe oxadiazole ring is then formed via cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-Chloro-5-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s biological activity is of interest in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group and oxadiazole ring contribute to its binding affinity and specificity for these targets. The compound can modulate various biological pathways, leading to its observed effects in different applications .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chloro groups but lacks the oxadiazole ring.
3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole: Contains the oxadiazole and trifluoromethyl groups but lacks the pyridine ring.
Uniqueness
2-Chloro-5-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridine is unique due to the combination of its structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-(6-chloropyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3N3O/c15-11-5-4-9(7-19-11)13-20-12(21-22-13)8-2-1-3-10(6-8)14(16,17)18/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSXKKVBVMWWAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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